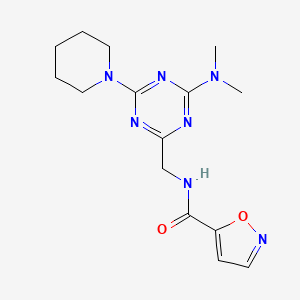

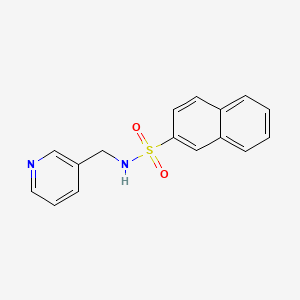

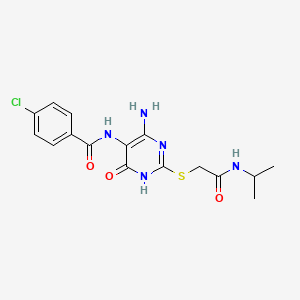

ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a cyclohexyl group attached to a tetrazol ring, which is a common structure in many pharmaceuticals due to its bioisosteric properties . The compound also contains an ethyl ester group, which could potentially make it more lipophilic and thus increase its bioavailability.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the tetrazol ring and the ester group. These groups can participate in a variety of interactions, including hydrogen bonding and dipole-dipole interactions .Physical And Chemical Properties Analysis

Without specific data, I can only speculate on the physical and chemical properties of this compound. The presence of the ester group might make it relatively lipophilic, and the tetrazol ring could potentially make it a weak acid .Wissenschaftliche Forschungsanwendungen

Synthesis of 1,5-Disubstituted Tetrazoles

This compound can be used in the synthesis of 1,5-disubstituted tetrazoles . The synthesis involves an aldehyde, different amines, isocyanides, and as azide’s source the Trimethylsilylazide (TMSN 3 ), in water as solvent using as catalyst the tetradecyltrimethylammonium bromide (TTAB) with a load of (10% mole), which provides a hydrophobic micellar reaction site .

Synthesis of Novel Pyrrolo [2,1- a ]pyrazine Scaffolds

The compound can be used in a one-pot four-component condensation of 1- (2-bromoethyl)-1 H -pyrrole-2-carbaldehyde, amine, isocyanide and sodium azide at room temperature to synthesize novel pyrrolo [2,1- a ]pyrazine scaffolds .

Pharmaceutical Applications

Tetrazoles, such as this compound, have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Bioisosteres of Carboxylic Acids

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property allows them to be used in the design of new drugs and other bioactive compounds.

Synthesis of 1H-1,2,3-Triazole Analogs

The compound can be used in the synthesis of 1H-1,2,3-triazole analogs . These analogs have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Material Science Applications

Tetrazoles are also used in material sciences due to their high energy properties . They are used in the development of potential explosives and rockets propellant components .

Wirkmechanismus

Target of Action

Similar compounds have shown cytotoxic activity against certain cell lines

Mode of Action

It is synthesized through a cascade process involving three sequential reactions: ugi-azide, bimolecular nucleophilic substitution (s n 2), and copper-catalyzed alkyne–azide reaction (cuaac) . This process leads to the formation of six new bonds (one C-C, four C-N, and one N-N) .

Biochemical Pathways

Compounds with similar structures have been involved in multicomponent reactions (mcrs), which are efficient synthetic strategies for the construction of biologically interesting compounds .

Result of Action

Similar compounds have shown several degrees of cell proliferation inhibition, particularly in compounds with cyclohexane and halogens in their structures .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[(1-cyclohexyltetrazol-5-yl)methylamino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3/c1-2-20-12(19)11(18)13-8-10-14-15-16-17(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXMMCVCKRLDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=NN=NN1C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

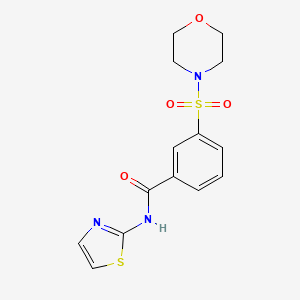

![3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2602343.png)

![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)

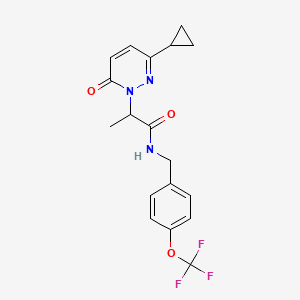

![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)